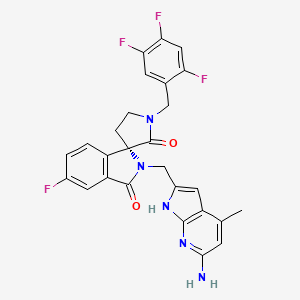
PROTAC CDK9/CycT1 Degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC CDK9/CycT1 Degrader-2 is a potent inhibitor of cyclin-dependent kinase 9 (CDK9), with an IC50 value of 45 nM . This compound is part of the proteolysis-targeting chimera (PROTAC) class, which facilitates the targeted degradation of specific proteins. By recruiting an E3 ubiquitin ligase to the target protein, PROTACs promote ubiquitination and subsequent proteasomal degradation of the target protein .
Preparation Methods
The synthesis of PROTAC CDK9/CycT1 Degrader-2 involves the conjugation of a ligand that binds to CDK9 with a ligand for an E3 ubiquitin ligase via a linker. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligand for CDK9 is synthesized through a series of organic reactions.
Linker Attachment: A linker molecule is attached to the CDK9 ligand.
E3 Ligase Ligand Conjugation: The E3 ligase ligand is then conjugated to the linker.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the synthetic route described above, with optimization for yield and purity.
Chemical Reactions Analysis
PROTAC CDK9/CycT1 Degrader-2 undergoes several types of chemical reactions:
Substitution Reactions: The synthesis involves nucleophilic substitution reactions to attach the linker and E3 ligase ligand.
Oxidation and Reduction: These reactions may be used in the synthesis of the ligands.
Coupling Reactions: The final conjugation of the CDK9 ligand and E3 ligase ligand involves coupling reactions.
Common reagents used in these reactions include organic solvents, bases, and coupling agents. The major products formed are the intermediate compounds leading to the final PROTAC molecule.
Scientific Research Applications
PROTAC CDK9/CycT1 Degrader-2 has several scientific research applications:
Cancer Research: It is used to study the role of CDK9 in cancer cell proliferation and survival.
Transcriptional Regulation: CDK9 is involved in the regulation of RNA polymerase II pause-release states.
Drug Development: This compound serves as a model for developing new PROTACs targeting other proteins involved in various diseases.
Mechanism of Action
PROTAC CDK9/CycT1 Degrader-2 exerts its effects by promoting the degradation of CDK9. The mechanism involves:
Binding: The CDK9 ligand binds to CDK9, while the E3 ligase ligand binds to an E3 ubiquitin ligase.
Ubiquitination: The PROTAC brings CDK9 and the E3 ligase into proximity, facilitating the ubiquitination of CDK9.
Degradation: The ubiquitinated CDK9 is recognized by the proteasome and degraded.
This degradation disrupts the function of CDK9, leading to the downregulation of transcriptional programs driven by CDK9 .
Comparison with Similar Compounds
PROTAC CDK9/CycT1 Degrader-2 is unique in its high specificity and potency for CDK9. Similar compounds include:
PROTAC CDK2/9 Degrader-1: A dual degrader for CDK2 and CDK9, with different selectivity and potency.
PROTAC CDK9 Degrader-2 (compound 11c): Another selective CDK9 degrader with an IC50 of 17 μM in MCF-7 cell lines.
Compared to these compounds, this compound offers a higher specificity for CDK9, making it a valuable tool for targeted protein degradation studies.
Properties
Molecular Formula |
C30H36N4O6S2 |
|---|---|
Molecular Weight |
612.8 g/mol |
IUPAC Name |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[3-(5-hydroxy-4-methyl-2-oxochromen-7-yl)oxypropyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C30H36N4O6S2/c1-18-12-25(36)39-22-14-20(13-21(35)27(18)22)38-11-5-8-34-9-6-19(7-10-34)28(37)33-29-32-16-26(42-29)41-17-24-31-15-23(40-24)30(2,3)4/h12-16,19,35H,5-11,17H2,1-4H3,(H,32,33,37) |
InChI Key |
YWIOKMKBFQAIMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=CC(=C12)O)OCCCN3CCC(CC3)C(=O)NC4=NC=C(S4)SCC5=NC=C(O5)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12366436.png)
![2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12366444.png)
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide](/img/structure/B12366452.png)









![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)
